molecular formula C12H9BF3NO3 B596681 2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid CAS No. 1256358-58-3

2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid

Cat. No.: B596681
CAS No.: 1256358-58-3
M. Wt: 283.013
InChI Key: ARLNSNRYOJMOCB-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid is an organic compound with the molecular formula C12H9BF3NO3. It is a boronic acid derivative, characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-trifluoromethylphenol with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy intermediate.

    Boronic Acid Formation: The phenoxy intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid functionality at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenolic derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-(Trifluoromethyl)pyridine-5-boronic acid
  • Phenylboronic acid

Uniqueness

2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid stands out due to the presence of both a trifluoromethyl group and a boronic acid group, which confer unique reactivity and biological properties. Compared to similar compounds, it offers enhanced stability and specificity in its interactions with biological targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[6-[4-(trifluoromethyl)phenoxy]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BF3NO3/c14-12(15,16)8-1-4-10(5-2-8)20-11-6-3-9(7-17-11)13(18)19/h1-7,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLNSNRYOJMOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681906
Record name {6-[4-(Trifluoromethyl)phenoxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-58-3
Record name {6-[4-(Trifluoromethyl)phenoxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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